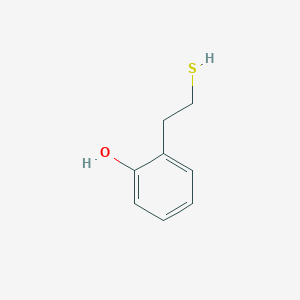
2-(Piperazin-1-ylmethyl)pyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperazin-1-ylmethyl)pyridin-4-ol is a heterocyclic compound that features a piperazine ring attached to a pyridine ring via a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-ylmethyl)pyridin-4-ol typically involves the reaction of piperazine with 4-chloromethylpyridine under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the chloromethyl group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperazin-1-ylmethyl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Applications De Recherche Scientifique
2-(Piperazin-1-ylmethyl)pyridin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Piperazin-1-ylmethyl)pyridin-4-ol involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Piperazin-1-yl)ethan-1-ol
- 1-(4-Benzylpiperazin-1-yl)-3-carbazol-9-yl-propan-2-ol
- 3,3’-(Piperazine-1,4-diyl)bis(1-(9H-carbazol-9-yl)propan-2-ol)
Uniqueness
2-(Piperazin-1-ylmethyl)pyridin-4-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring and a pyridine ring makes it particularly versatile in various applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C11H17N3O |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-[(4-methoxypyridin-2-yl)methyl]piperazine |
InChI |
InChI=1S/C11H17N3O/c1-15-11-2-3-13-10(8-11)9-14-6-4-12-5-7-14/h2-3,8,12H,4-7,9H2,1H3 |
Clé InChI |
VSOYBLZPUKNUNV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC=C1)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-2-[(oxan-4-yl)formamido]propanoic acid](/img/structure/B13616090.png)



![7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride](/img/structure/B13616149.png)
